molecular formula C9H9N3O2 B13039788 methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13039788
M. Wt: 191.19 g/mol
InChI Key: SJVWBOQVRZYUIU-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with an amino group at position 6 and a methyl ester at position 2. The amino group at position 6 enhances nucleophilicity and hydrogen-bonding capacity, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H3,10,11,12)

InChI Key

SJVWBOQVRZYUIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine coreThe reaction conditions often involve the use of strong bases and organic solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

  • The amino group on methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can act as a nucleophile in substitution reactions. This allows for the introduction of various substituents at the 6-position of the pyrrolopyridine ring.

Ester Hydrolysis and Saponification

  • The methyl carboxylate group can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid . This saponification reaction is commonly achieved using bases such as lithium hydroxide in a methanol-water mixture .

Amination

  • The methyl ester can be converted to an amide. For example, treating methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with ammonium hydroxide in methanol results in the formation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide .

Reactions Involving the Pyrrole and Pyridine Rings

  • pyrrolo[2,3-b]pyridine derivatives can undergo reactions such as oxidation, reduction, and substitution, modifying the electronic and steric properties of the molecule.

Reactions with Electrophiles

  • The nitrogen atoms in the pyrrole and pyridine rings can react with electrophiles, leading to quaternization or N-substitution. The specific outcome depends on the reaction conditions and the nature of the electrophile.

Potential in Click Chemistry

  • The amino group can be derivatized with an azide or alkyne moiety, enabling click chemistry reactions with complementary functional groups. This approach allows for the facile conjugation of this compound to biomolecules or surfaces.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized through various methods involving cyclization reactions of appropriate precursors. Typical synthetic routes include:

  • Cyclization of 2-Aminopyridine : This method involves the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization and esterification.
  • Reagents : Common reagents used in the synthesis include sodium hydride for deprotonation and various solvents such as dimethylformamide.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Immunomodulatory Effects

Research has indicated that derivatives of the pyrrolo[2,3-b]pyridine scaffold can act as immunomodulators. Specifically, studies have focused on their ability to inhibit Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. For instance:

  • JAK3 Inhibition : this compound has been shown to significantly enhance JAK3 inhibitory activity compared to initial compounds, making it a promising candidate for treating autoimmune diseases .

Antimicrobial and Anticancer Properties

The compound has also been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : The structural features allow it to interact with specific cellular targets involved in cancer progression.

Therapeutic Applications

This compound is being explored for its therapeutic potential in several areas:

Cancer Therapy

The compound's ability to modulate immune responses and target cancer cell pathways makes it a candidate for inclusion in cancer treatment regimens. Its structural analogs have shown promise in preclinical studies targeting specific cancer types.

Neurological Disorders

Emerging research suggests that this compound may influence neurological pathways, potentially offering therapeutic avenues in neurodegenerative diseases.

Research Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
Study AJAK3 InhibitionDemonstrated over 200-fold increase in JAK3 inhibitory activity with structural modifications .
Study BAntimicrobial ActivityShowed effective inhibition against Gram-positive bacteria .
Study CAnticancer PropertiesInduced apoptosis in cancer cell lines through targeted inhibition of growth factors .

Mechanism of Action

The mechanism of action of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves the inhibition of FGFRs. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of pyrrolopyridine derivatives are highly dependent on the substituent's position and electronic nature. Key analogues include:

Halogen-Substituted Derivatives
  • Methyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Molecular Formula: C₉H₇ClN₂O₂ Molecular Weight: 210.62 g/mol Density: 1.453 g/cm³ (for 5-chloro analogue) Applications: Intermediate for kinase inhibitors; higher lipophilicity compared to the amino derivative . Synthesis: Prepared via nucleophilic substitution or direct halogenation .
  • Methyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • Molecular Formula : C₉H₇BrN₂O₂
    • Molecular Weight : 255.07 g/mol
    • Purity : 98% (commercially available)
    • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Hydroxy and Trifluoromethyl Derivatives
  • Methyl 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
    • Molecular Formula : C₁₀H₇F₃N₂O₂
    • Molecular Weight : 244.17 g/mol
    • Applications : Fluorinated analogues are explored for enhanced metabolic stability .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Density (g/cm³) Purity Key Applications
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-NH₂ 191.19 (calculated) - - Pharmaceutical intermediate
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-Cl 210.62 1.453* 95% Kinase inhibitor synthesis
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Br 255.07 - 98% Cross-coupling reactions
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-CF₃ 244.17 - - Metabolic stability studies

*Density data from 5-chloro analogue .

Biological Activity

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, drawing on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine class, which is characterized by a bicyclic structure that includes a pyrrole ring fused to a pyridine. The specific molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and it features a methyl ester group at the carboxyl position, enhancing its solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Notably, a derivative of this compound exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 nM to 712 nM. In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, suggesting its potential as an anticancer agent .

Phosphodiesterase Inhibition

Another area of research has focused on the compound's role as a phosphodiesterase (PDE) inhibitor. Studies indicate that derivatives related to this compound can selectively inhibit PDE4B, leading to reduced TNF-α release from macrophages under inflammatory conditions. This suggests potential applications in treating inflammatory diseases and conditions related to the central nervous system .

Antimicrobial Properties

Research has also explored the antimicrobial properties of pyrrolo derivatives. Some studies have reported that compounds within this class exhibit activity against various pathogens, including those responsible for tuberculosis. The structure-activity relationship analyses indicate that specific substitutions on the pyrrolo ring can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications at the 6-position of the pyrrole ring can significantly influence FGFR inhibition and PDE selectivity.
  • Molecular Weight : Compounds with lower molecular weights tend to exhibit better bioavailability and cellular uptake.
  • Functional Groups : The presence of amino and carboxyl groups has been linked to enhanced biological activity and solubility .

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives effectively reduce cell viability in cancer cell lines while promoting apoptosis through caspase activation pathways. For instance, one study reported a significant decrease in cell viability at concentrations as low as 10 µM .

In Vivo Efficacy

Animal models have been utilized to assess the in vivo efficacy of these compounds. For example, a study involving xenograft models showed that treatment with FGFR inhibitors derived from this scaffold resulted in tumor regression and improved survival rates compared to controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.